molecular formula C19H25N3O4 B12958494 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12958494
M. Wt: 359.4 g/mol
InChI Key: XLJYRTPVXSMTME-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multicomponent reactions (MCRs) that are efficient and atom-economical. One common method is the iodine-catalyzed synthesis via one-pot three-component condensations. This involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction conditions often include the use of sodium acetate (NaOAc) and molecular iodine (I2) as catalysts .

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyrazine derivatives can be scaled up using similar multicomponent reactions. The operational simplicity and high yield of these reactions make them suitable for large-scale production. The use of solvent-free conditions and gram-scale synthesis further enhances the feasibility of industrial production .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), sodium acetate (NaOAc), and tert-butyl isocyanide. The reaction conditions typically involve moderate temperatures and solvent-free environments to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can exhibit different photophysical properties and biological activities .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives have been found to induce clustering of viral nucleoproteins, thereby exhibiting antiviral activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to imidazo[1,5-a]pyrazine derivatives include:

Uniqueness

Imidazo[1,5-a]pyrazine derivatives are unique due to their ability to undergo a wide range of chemical reactions and their significant biological activities. Their structural versatility makes them valuable in various scientific and industrial applications .

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

tert-butyl 2-(2,3-dihydro-1-benzofuran-5-yl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C19H25N3O4/c1-19(2,3)26-18(24)20-7-8-21-15(11-20)12-22(17(21)23)14-4-5-16-13(10-14)6-9-25-16/h4-5,10,15H,6-9,11-12H2,1-3H3

InChI Key

XLJYRTPVXSMTME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC4=C(C=C3)OCC4

Origin of Product

United States

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